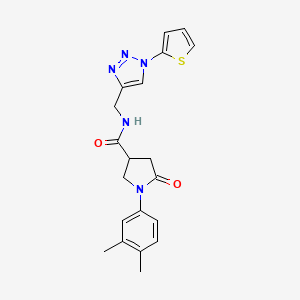

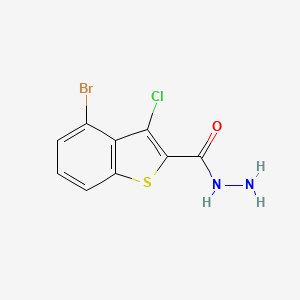

![molecular formula C22H19N3O2S B2837369 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 899735-73-0](/img/structure/B2837369.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, “6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride” has a linear formula of C9H11O1N2Cl1S1 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide formed (amide)N-H…O (acid) & (acid)O-H…N (thiazole) interactions with the acetic acid, forming a R22 (8) hydrogen-bonded ring by two hetero-intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride” has a linear formula of C9H11O1N2Cl1S1 .科学的研究の応用

Anti-Cancer Activity

The compound and its derivatives have demonstrated anti-cancer potential. Specifically, a series of isoxazole derivatives of this compound were synthesized and evaluated for cytotoxicity. These derivatives exhibited anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549. Notably, one promising compound, labeled as “20c,” showed remarkable efficacy against the Colo205 cell line, with IC50 values ranging from 5.04 to 13 μM. Compound 20c induced G2/M cell cycle arrest and significantly increased p53 levels in Colo205 cells. Additionally, alterations in key mitochondrial proteins (Bcl-2 and Bax) led to apoptosis, making compound 20c a potential small-molecule activator of p53 .

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. Researchers explored the impact of concentration and substituents on its efficiency. The presence of the thiazole ring in the synthesized structure contributes to the formation of a dense protective coating on metal surfaces during adsorption, likely due to mixed interactions. Surface analysis techniques, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), revealed the relative degradation of low-carbon steel under the influence of the synthesized inhibitor. Theoretical approaches, such as density functional theory (DFT) and molecular dynamics simulations (MD), supported the experimental findings .

Chelating Ligands

In the field of amino coordination chemistry, the compound’s structural features, including the thiazole ring, have made it useful as a chelating ligand. Specifically, it can coordinate through two nitrogen atoms, making it valuable for various applications .

Synthesis and Characterization

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has been synthesized and fully characterized using techniques such as UV, IR, and mass spectral data. Its properties and potential applications continue to be explored .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDAFUIEGRDJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

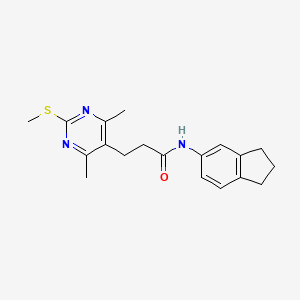

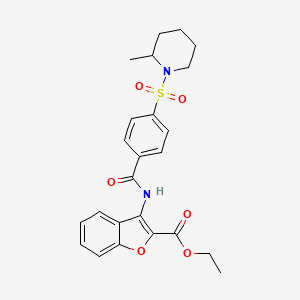

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)

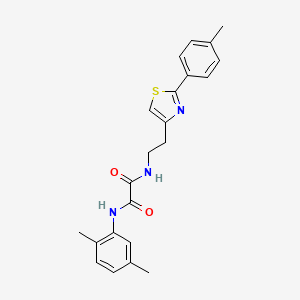

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2837296.png)

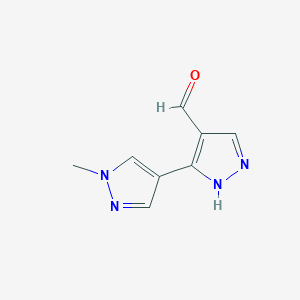

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide](/img/structure/B2837307.png)

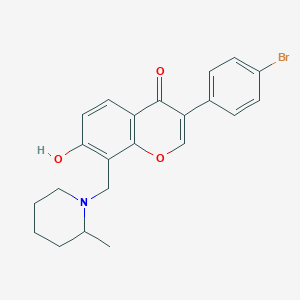

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)